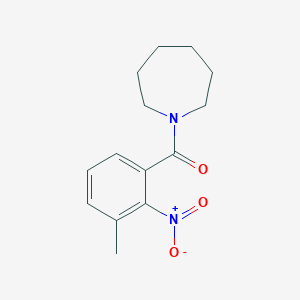
5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile, also known as AZO, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. AZO is a heterocyclic compound that contains an oxazole ring, a nitrile group, and a seven-membered azepane ring.
Mécanisme D'action
The exact mechanism of action of 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is not fully understood, but it has been suggested that it may act as an inhibitor of certain enzymes and receptors in the body. Specifically, 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has also been shown to bind to the benzodiazepine site of the gamma-aminobutyric acid (GABA) receptor, which may contribute to its anticonvulsant activity.
Biochemical and Physiological Effects:
5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been found to have various biochemical and physiological effects in animal studies. For example, 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has also been found to have anticonvulsant activity in animal models of epilepsy. In addition, 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been shown to have anticancer activity in vitro, although its effectiveness in vivo is still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been found to be stable under a wide range of conditions, which makes it a useful compound for studying various biological processes. However, one limitation of using 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile in laboratory experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from studies using this compound.
Orientations Futures
There are many potential future directions for research on 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile. One area of interest is the development of new derivatives of 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile that may have improved pharmacological properties. For example, researchers may explore the use of 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile analogs that have increased potency or selectivity for specific targets in the body. Another area of interest is the use of 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile in the development of new materials, such as fluorescent dyes or sensors. Finally, researchers may continue to study the mechanism of action of 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile and its effects on various biochemical and physiological processes in order to better understand its potential therapeutic applications.
Méthodes De Synthèse
5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile can be synthesized through a multistep process that involves the reaction of 2-fluorobenzaldehyde with ethyl cyanoacetate to form 2-(2-fluorophenyl)-2-cyanoacetic acid ethyl ester. This intermediate product is then reacted with sodium hydride and 1-bromoheptane to form 5-(1-bromohexyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile, which is then treated with sodium azide to form the final product, 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile.
Applications De Recherche Scientifique
5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been studied for its potential as an anticonvulsant, antitumor, and anti-inflammatory agent. In pharmacology, 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been investigated for its mechanism of action and its effects on various biochemical and physiological processes. In materials science, 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been studied for its potential as a fluorescent material and as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
5-(azepan-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c17-13-8-4-3-7-12(13)15-19-14(11-18)16(21-15)20-9-5-1-2-6-10-20/h3-4,7-8H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRFGNCGEMMUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5755344.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-methoxyphenol](/img/structure/B5755356.png)
![methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5755362.png)
![4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5755370.png)

methanone](/img/structure/B5755394.png)

![2-methyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755404.png)
![N-(2-fluorophenyl)-6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5755432.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5755439.png)

![3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5755455.png)